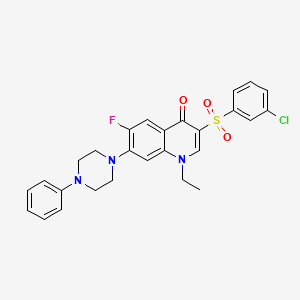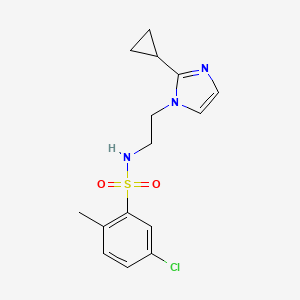
5-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzenesulfonamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was developed as a potential treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis.
Wirkmechanismus
5-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzenesulfonamide works by inhibiting the activity of JAK3, which is involved in the signaling pathways of several cytokines that are important in the immune system. By blocking JAK3, 5-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzenesulfonamide reduces the activity of these cytokines and thus reduces the inflammation associated with autoimmune diseases.
Biochemical and Physiological Effects:
5-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzenesulfonamide has been shown to reduce the levels of several cytokines in the blood, including interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ). These cytokines are involved in the immune response and are elevated in autoimmune diseases. By reducing their levels, 5-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzenesulfonamide reduces the inflammation associated with these diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzenesulfonamide is its specificity for JAK3, which reduces the risk of off-target effects. It is also orally available, which makes it convenient for use in clinical trials. However, 5-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzenesulfonamide has a relatively short half-life and requires frequent dosing, which can be a limitation in some applications.
Zukünftige Richtungen
There are several potential future directions for research on 5-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzenesulfonamide. One area of interest is its potential use in combination with other drugs for the treatment of autoimmune diseases. Another area of interest is its potential use in treating other diseases that involve inflammation, such as cancer and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of 5-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzenesulfonamide and to identify any potential long-term side effects.
Synthesemethoden
The synthesis of 5-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzenesulfonamide involves several steps. First, 5-chloro-2-methylbenzenesulfonamide is reacted with 2-(2-cyclopropyl-1H-imidazol-1-yl)ethylamine to form the intermediate compound. This is then further reacted with 1,3-dimethyl-1H-pyrazole-5-carboxylic acid chloride to yield 5-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzenesulfonamide has been extensively studied for its potential use in treating autoimmune diseases. It has been shown to be effective in reducing the symptoms of rheumatoid arthritis and psoriasis in clinical trials. It has also been studied for its potential use in treating other autoimmune diseases such as multiple sclerosis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
5-chloro-N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2S/c1-11-2-5-13(16)10-14(11)22(20,21)18-7-9-19-8-6-17-15(19)12-3-4-12/h2,5-6,8,10,12,18H,3-4,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXBMFWIZYZSLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2C=CN=C2C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(5-(1-(benzo[d]thiazole-2-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one](/img/structure/B2900774.png)
![tert-butyl N-[(2-amino-6-bromophenyl)methyl]carbamate](/img/structure/B2900775.png)
![7-cyclopentyl-5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2900777.png)

![(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)prop-2-enamide](/img/structure/B2900782.png)
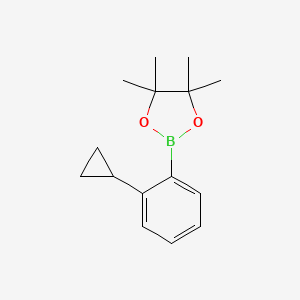
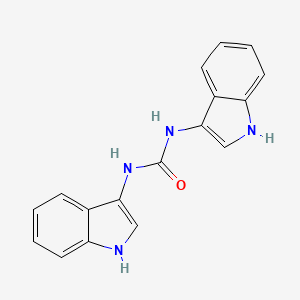

![(2S)-2-[3-(4-methoxyphenyl)prop-2-enoylamino]-3-methylbutanoic acid](/img/structure/B2900786.png)
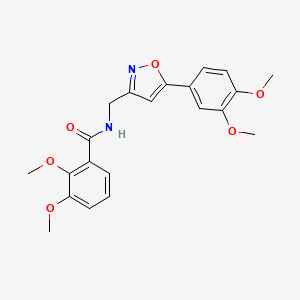
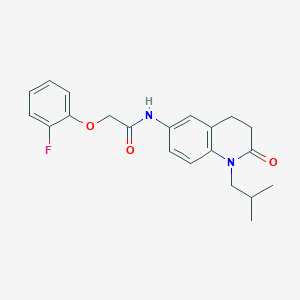
![N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide](/img/structure/B2900793.png)
![2-[8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2900794.png)
